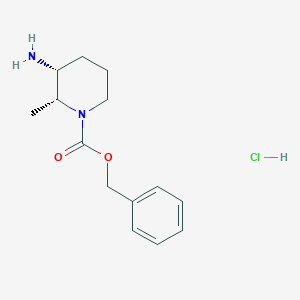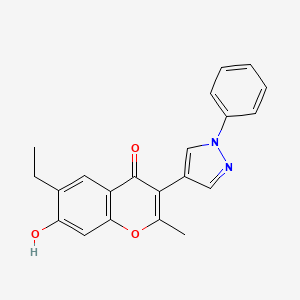
6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of 7-hydroxy-4H-chromen-4-one with ethyl iodide in the presence of a base to introduce the ethyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-ethyl-7-oxo-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-Ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4H-chromen-4-one: Lacks the ethyl, methyl, and pyrazole substituents.
6-Ethyl-7-hydroxy-4H-chromen-4-one: Lacks the methyl and pyrazole substituents.
3-(1-Phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one: Lacks the ethyl and methyl substituents.
Uniqueness
6-Ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is unique due to the specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H18N2O3 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
6-ethyl-7-hydroxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C21H18N2O3/c1-3-14-9-17-19(10-18(14)24)26-13(2)20(21(17)25)15-11-22-23(12-15)16-7-5-4-6-8-16/h4-12,24H,3H2,1-2H3 |
Clave InChI |
VIXXUZHVFLAEGH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CN(N=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


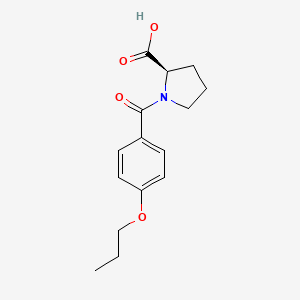
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
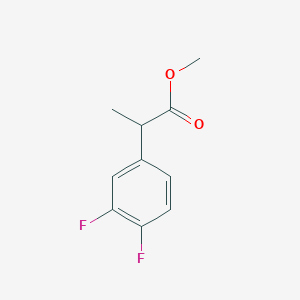

![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)
![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)

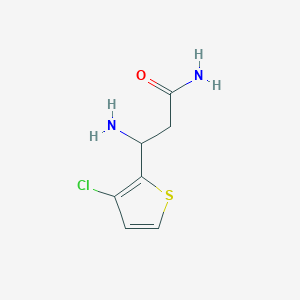
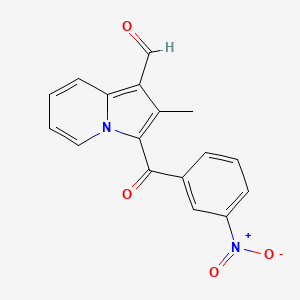
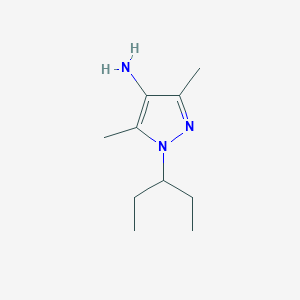
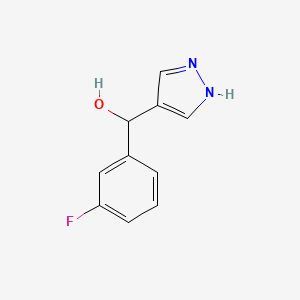
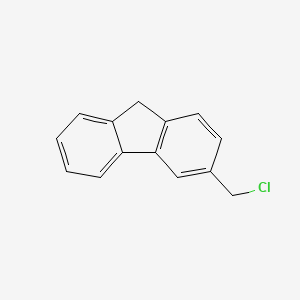
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
